molecular formula C26H24NO2P B2789924 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol CAS No. 328021-53-0

4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol

Cat. No.: B2789924
CAS No.: 328021-53-0
M. Wt: 413.457
InChI Key: XTIBPQGWBKFOOD-UHFFFAOYSA-N
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Description

4-[(Diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol is a structurally complex organophosphorus compound featuring a phenol core substituted with a diphenylphosphoroso group (P=O) and a 4-methylphenylamino-methyl moiety.

Properties

IUPAC Name

4-[diphenylphosphoryl-(4-methylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NO2P/c1-20-12-16-22(17-13-20)27-26(21-14-18-23(28)19-15-21)30(29,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-19,26-28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIBPQGWBKFOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol typically involves the reaction of diphenylphosphine oxide with 4-methylaniline and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Intermediate: Diphenylphosphine oxide reacts with formaldehyde to form a diphenylphosphoryl intermediate.

    Reaction with 4-Methylaniline: The intermediate then reacts with 4-methylaniline to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and high-pressure conditions to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylphosphoryl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorus-Containing Analogs

Compound Name Key Structural Features Molecular Weight Reactivity/Applications Reference
Target Compound Phenol + P=O + 4-methylphenylamino-methyl ~443.4 (est.) Potential ligand, catalyst intermediate N/A
Diethyl [4-(diphenylamino)benzyl]phosphonate Phosphonate ester (P-O-) + diphenylamino 411.4 Medicinal chemistry, coordination
α-Aminophosphonates (e.g., 4a) Phosphonate ester + aromatic amine ~300–400 Antibacterial agents, enzyme inhibitors
  • Key Differences : The phosphoroso group (P=O) in the target compound differs from phosphonate esters (P-O-) in electronic properties. Phosphonates are more hydrolytically stable, while phosphoroso groups may exhibit higher reactivity in redox or coordination reactions .

Substituted Phenols with Amino/Alkyl Groups

Compound Name Substituents CAS Number Purity Applications Reference
4-[(4-Methylphenyl)amino]methyl]phenol Phenol + 4-methylphenylamino-methyl 107455-66-3 95% Synthetic intermediate, drug design
4-[(4-Chlorophenyl)(2-methylpropylamino)methyl]phenol Chlorophenyl + 2-methylpropylamino-methyl N/A N/A Bioactive screening
3-[(4-Methylphenyl)amino]phenol Phenol (3-position) + 4-methylphenylamino 47142-51-8 N/A Phentolamine analog, impurity studies
  • Electronic Effects: The 4-chlorophenyl group in ’s compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-methylphenyl group in the target compound. This impacts acidity (phenol pKa) and hydrogen-bonding capacity .

Structural and Computational Insights

  • DFT Studies: Comparative DFT analyses of similar Schiff bases (e.g., ) highlight the role of substituents in stabilizing molecular conformations. For example: Electron-withdrawing groups (e.g., Cl, NO₂) increase intramolecular charge transfer, while electron-donating groups (e.g., CH₃, OCH₃) enhance π-π stacking interactions . The diphenylphosphoroso group in the target compound may stabilize resonance structures via P=O conjugation, as seen in phosphonate analogs .
  • Hydrogen Bonding: Phenolic -OH groups in the target compound and analogs (e.g., 4-amino-2,6-diphenylphenol, ) facilitate hydrogen bonding, critical for crystal packing () and solubility in polar solvents .

Q & A

Q. Key Parameters :

  • Temperature : Elevated temperatures (e.g., 40°C) improve reaction kinetics but may require reflux conditions for imine formation .
  • Catalyst Loading : Diphenylphosphinic acid at 10 mol% optimizes yield while minimizing side reactions .
  • Workup : Purification via crystallization (e.g., hexane) ensures high purity (>95%) .

(Basic) How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy :
    • P=O Stretch : A strong peak near 1250–1300 cm⁻¹ confirms the phosphoroso group .
    • N-H Stretch : A broad band at 3200–3400 cm⁻¹ indicates the secondary amine .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm , while the methyl group on the 4-methylphenyl moiety resonates as a singlet near δ 2.3 ppm .
    • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphoroso group .

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